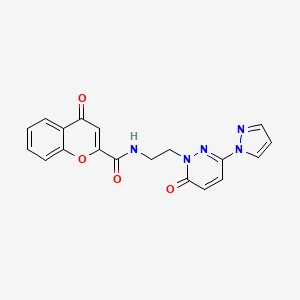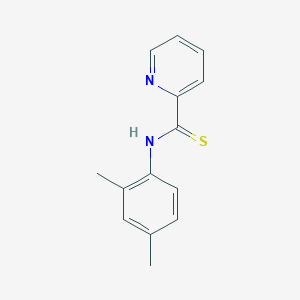![molecular formula C27H30FN5O3 B2552944 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1358329-00-6](/img/no-structure.png)
2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C27H30FN5O3 and its molecular weight is 491.567. The purity is usually 95%.
BenchChem offers high-quality 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Pyrazolo[4,3-d]pyrimidin Derivatives in Cancer Treatment
Research has demonstrated the potential of pyrazolo[4,3-d]pyrimidin derivatives in treating various forms of cancer. For instance, a study reported the synthesis of pyrazolo[1,5-a]pyrimidines with notable anti-lung cancer activity. These compounds, closely related to the chemical structure , have shown effectiveness in inhibiting cancer cell growth at low concentrations, comparable to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).
Cytotoxic Activity Against Cancer Cells
Another study focused on synthesizing derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, revealing that one compound exhibited significant cytotoxic activity against various cancer cell lines (Al-Sanea et al., 2020).
Imaging and Diagnostic Applications
Use in Neuroinflammation PET Imaging
A study developed novel pyrazolo[1,5-a]pyrimidines for binding the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds were used in positron emission tomography (PET) imaging for neuroinflammation, indicating their potential in diagnostic imaging (Damont et al., 2015).
Peripheral Benzodiazepine Receptor Imaging
Research has synthesized fluoroethoxy and fluoropropoxy substituted pyrazolo[1,5-a]pyrimidin derivatives to evaluate peripheral benzodiazepine receptors (PBRs) in neurodegenerative disorders. These compounds displayed high affinity and selectivity for PBRs, suggesting their use in imaging and studying PBR expression (Fookes et al., 2008).
Antioxidant and Anti-inflammatory Activity
Antioxidant Properties of Coordination Complexes
A study synthesized pyrazole-acetamide derivatives and their coordination complexes, demonstrating significant antioxidant activity. This suggests potential applications in combating oxidative stress-related disorders (Chkirate et al., 2019).
Potential Antipsychotic Agents
Research on 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, a compound with similar structural features, revealed antipsychotic-like properties in behavioral animal tests, providing insights into potential antipsychotic applications (Wise et al., 1987).
Eigenschaften
CAS-Nummer |
1358329-00-6 |
|---|---|
Produktname |
2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide |
Molekularformel |
C27H30FN5O3 |
Molekulargewicht |
491.567 |
IUPAC-Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C27H30FN5O3/c1-4-33-25-24(19(3)30-33)31(17-23(34)29-18(2)10-11-20-8-6-5-7-9-20)27(36)32(26(25)35)16-21-12-14-22(28)15-13-21/h5-9,12-15,18H,4,10-11,16-17H2,1-3H3,(H,29,34) |
InChI-Schlüssel |
KSYGHOHEKODJDW-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC(C)CCC4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2552864.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2552866.png)
![rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2552869.png)

![2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B2552871.png)
amine](/img/structure/B2552872.png)
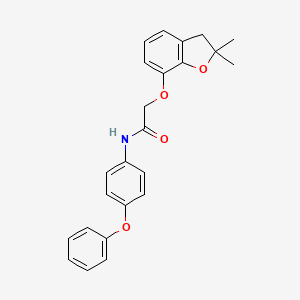
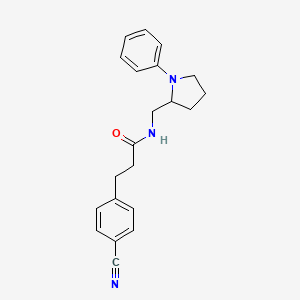
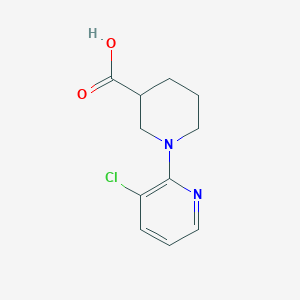
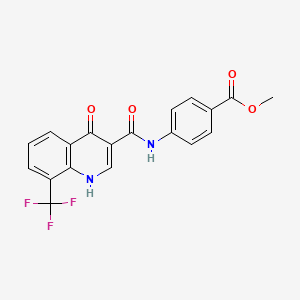
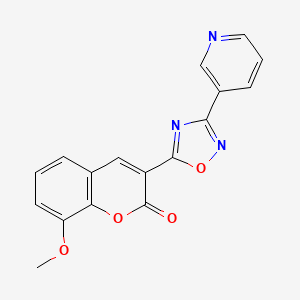
![6-[5-(4-Fluorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2552881.png)
